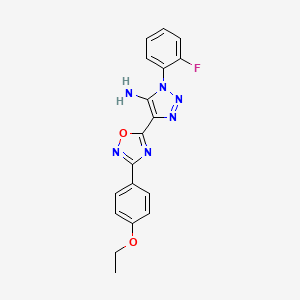

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Description

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and a 1,2,4-oxadiazole ring. The triazole core is substituted at position 1 with a 2-fluorophenyl group and at position 4 with a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. This structural motif is reminiscent of pharmacologically active triazole-oxadiazole hybrids, which are explored for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)17-21-18(27-23-17)15-16(20)25(24-22-15)14-6-4-3-5-13(14)19/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFDLZWTSVNMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that incorporates both oxadiazole and triazole moieties. The molecular formula is with a molecular weight of approximately 366.43 g/mol. The presence of the ethoxy and fluorophenyl groups enhances its solubility and biological activity.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 366.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds containing the oxadiazole and triazole scaffolds possess significant antitumor properties. For example, derivatives similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the oxadiazole ring is believed to contribute to its effectiveness by interfering with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit inflammatory pathways. The target compound may reduce the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The biological activity of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in tumor growth or inflammation.

- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited IC50 values ranging from 10 to 30 μM against different cancer cell lines (e.g., MCF-7 breast cancer cells) .

- Antimicrobial Testing : In vitro tests showed that the compound inhibited Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .

- Inflammation Model : In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- Long-term Toxicity Studies : Understanding the safety profile through chronic exposure assessments.

- Structure-Activity Relationship (SAR) Studies : Identifying which structural components contribute most significantly to biological activity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives containing triazole and oxadiazole structures possess potent activity against various bacterial strains and fungi . Specifically:

- Mechanism of Action : These compounds may inhibit key enzymes involved in microbial cell wall synthesis or disrupt membrane integrity.

Anticancer Potential

The compound's unique structure also positions it as a candidate for anticancer therapy. In vitro studies have shown that similar oxadiazole and triazole derivatives can induce apoptosis in cancer cell lines by interacting with specific molecular targets such as kinases or transcription factors .

Anti-Diabetic Activity

Recent investigations into related oxadiazole derivatives have revealed their potential as anti-diabetic agents. These compounds were shown to modulate glucose metabolism and improve insulin sensitivity in preclinical models .

Case Studies

Several studies highlight the promising applications of this compound:

- Antimicrobial Activity Study : A study published in Istanbul Journal of Pharmacy reported on novel triazole derivatives exhibiting significant antimicrobial effects against resistant strains of bacteria and fungi . The findings suggest that structural modifications can enhance efficacy.

- Anticancer Research : In a study focusing on oxadiazole derivatives, researchers utilized in silico methods to predict interactions with cancer-related proteins, leading to the identification of potential candidates for further development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Structure-Activity Relationship (SAR) Insights

- Oxadiazole Modifications : Replacing the 4-ethoxyphenyl group with pyridin-4-yl () introduces hydrogen-bond acceptors, which may enhance target binding .

- Triazole Substitutions : The 2-fluorophenyl group in the target compound vs. 5-chloro-2-methylphenyl () influences steric bulk and electronic profiles, critical for receptor selectivity .

- Heterocycle Replacement : Substituting the triazole core with thiazole () alters ring planarity and dipole moments, impacting biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.